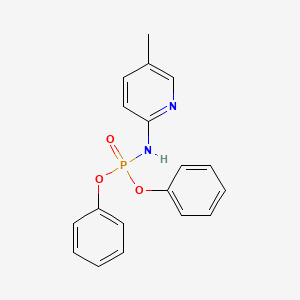
Diphenyl (5-methylpyridin-2-yl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl (5-methylpyridin-2-yl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (5-methylpyridin-2-yl)phosphoramidate typically involves the reaction of diphenyl phosphoryl chloride with 5-methylpyridin-2-amine. This reaction is usually carried out in the presence of a base such as 1,4-dimethylpiperazine, which facilitates the formation of the P-N bond. The reaction is conducted in a solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (5-methylpyridin-2-yl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphoramidate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramidates depending on the nucleophile used.
Scientific Research Applications
Diphenyl (5-methylpyridin-2-yl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anti-HIV and antitumor agent, leveraging its ability to interfere with viral replication and cancer cell proliferation.
Industry: Utilized as a flame retardant and in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of diphenyl (5-methylpyridin-2-yl)phosphoramidate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Diphenyl phosphoryl chloride: A precursor in the synthesis of various phosphoramidates.
5-Methylpyridin-2-amine: A key reactant in the synthesis of diphenyl (5-methylpyridin-2-yl)phosphoramidate.
Phosphoramidate derivatives: Compounds with similar P-N bond structures and diverse applications
Uniqueness
This compound stands out due to its unique combination of a diphenyl group and a methyl-substituted pyridine ring. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
3143-74-6 |
|---|---|
Molecular Formula |
C18H17N2O3P |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-diphenoxyphosphoryl-5-methylpyridin-2-amine |
InChI |
InChI=1S/C18H17N2O3P/c1-15-12-13-18(19-14-15)20-24(21,22-16-8-4-2-5-9-16)23-17-10-6-3-7-11-17/h2-14H,1H3,(H,19,20,21) |
InChI Key |
PRJHVJVPBAQKIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















